

Detecting Ozanimod (RPC1063) in Biological Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: MI-1063
Cat. No.: B15621279

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Introduction

Ozanimod, also known by its investigational name RPC1063, is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2] It selectively binds to S1P receptors 1 and 5, which leads to the retention of lymphocytes in peripheral lymphoid organs.[2] This prevents their migration to sites of inflammation, thereby reducing the autoimmune response. Accurate quantification of Ozanimod and its metabolites in biological samples is crucial for pharmacokinetic studies, dose-response relationship assessments, and clinical monitoring. These application notes provide detailed protocols for the detection and quantification of Ozanimod and its major metabolites in biological matrices, primarily human plasma.

Ozanimod undergoes extensive metabolism, resulting in several active and inactive metabolites. The major circulating active metabolites, which contribute significantly to the overall pharmacological effect, are CC112273 and CC1084037.[3][4] Therefore, bioanalytical methods should ideally be capable of quantifying the parent drug, Ozanimod, as well as these key metabolites.

Analytical Methods Overview

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Ozanimod and its metabolites in biological fluids due to its high sensitivity, selectivity, and accuracy.^[3] Immunoassays are not commonly reported for Ozanimod, likely due to the complexity of developing antibodies that can distinguish between the parent drug and its various structurally similar metabolites.

The following sections detail a validated LC-MS/MS method for the simultaneous quantification of Ozanimod, CC112273, and CC1084037 in human plasma.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and analytical parameters for Ozanimod and its major active metabolites.

Table 1: Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites in Healthy Subjects

Analyte	Tmax (h)	t1/2 (h)	Major Contribution to Total Active Drug Exposure (%)
Ozanimod (RPC1063)	~6-8	~20-22	~6%
CC112273	~10	~240 (10 days)	~73%
CC1084037	~16	~240 (10 days)	~15%

Data compiled from multiple pharmacokinetic studies.^{[3][4][5][6]}

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Ozanimod and its Metabolites

Parameter	Ozanimod (RPC1063)	CC112273	CC1084037
LLOQ (pg/mL)	4	25	4
ULOQ (pg/mL)	2000	10000	2000
Inter-assay Precision (%CV)	≤ 9.8%	≤ 9.8%	≤ 9.8%
Inter-assay Accuracy (%bias)	-0.8% to 4.2%	-0.8% to 4.2%	-0.8% to 4.2%
Extraction Recovery	>60% (Protein Precipitation)	>60% (Protein Precipitation)	>60% (Protein Precipitation)

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation. Data is indicative and compiled from published validation data.[4][6][7]

Experimental Protocols

Protocol 1: Quantification of Ozanimod and its Major Active Metabolites (CC112273, CC1084037) in Human Plasma using LC-MS/MS

This protocol describes a method for the simultaneous quantification of Ozanimod, CC112273, and CC1084037 in human plasma.

1. Materials and Reagents

- Ozanimod, CC112273, and CC1084037 analytical standards
- Stable isotope-labeled internal standards (SIL-IS) for Ozanimod, CC112273, and CC1084037 (e.g., deuterated analogs)[8][9]
- Human plasma (K2-EDTA as anticoagulant)
- Acetonitrile (HPLC grade)

- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Methanol (HPLC grade)
- Microcentrifuge tubes
- 96-well plates (optional, for high-throughput analysis)

2. Sample Preparation (Protein Precipitation)

- Thaw frozen plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- Aliquot 100 μ L of plasma into a microcentrifuge tube.
- Add 10 μ L of the internal standard working solution (containing SIL-IS for all three analytes in methanol).
- Vortex briefly.
- Add 300 μ L of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[\[7\]](#)
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Vortex to mix and centrifuge at 2,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Chromatographic Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 5 μ m).[10]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.7 mL/min.[10]
- Gradient Elution:
 - 0-1 min: 20% B
 - 1-5 min: 20% to 80% B
 - 5-6 min: 80% B
 - 6-6.1 min: 80% to 20% B
 - 6.1-8 min: 20% B (re-equilibration)
- Injection Volume: 5 μ L.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.[10]
- MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and its corresponding SIL-IS need to be optimized on the specific mass spectrometer used.

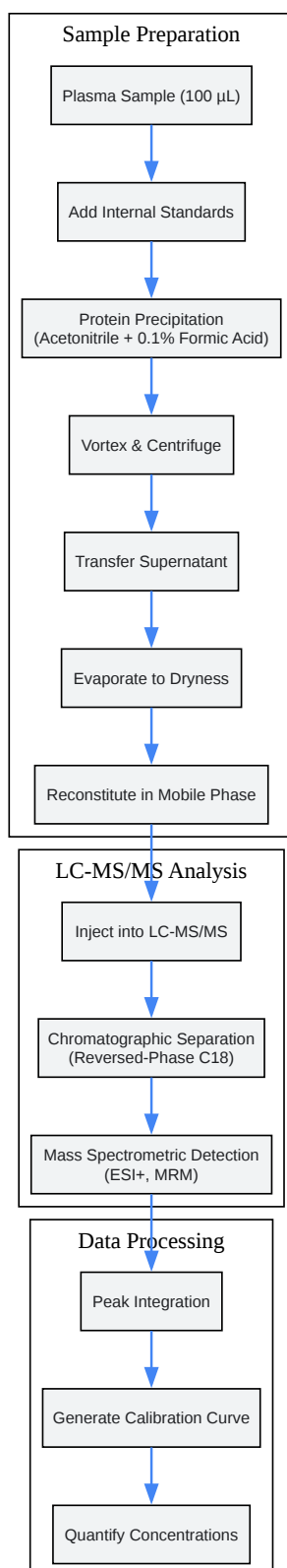
Table 3: Example MRM Transitions (to be optimized for the specific instrument)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Ozanimod (RPC1063)	405.2	[To be determined]
CC112273	[To be determined]	[To be determined]
CC1084037	[To be determined]	[To be determined]
Ozanimod SIL-IS	[To be determined]	[To be determined]
CC112273 SIL-IS	[To be determined]	[To be determined]
CC1084037 SIL-IS	[To be determined]	[To be determined]

4. Data Analysis and Quantification

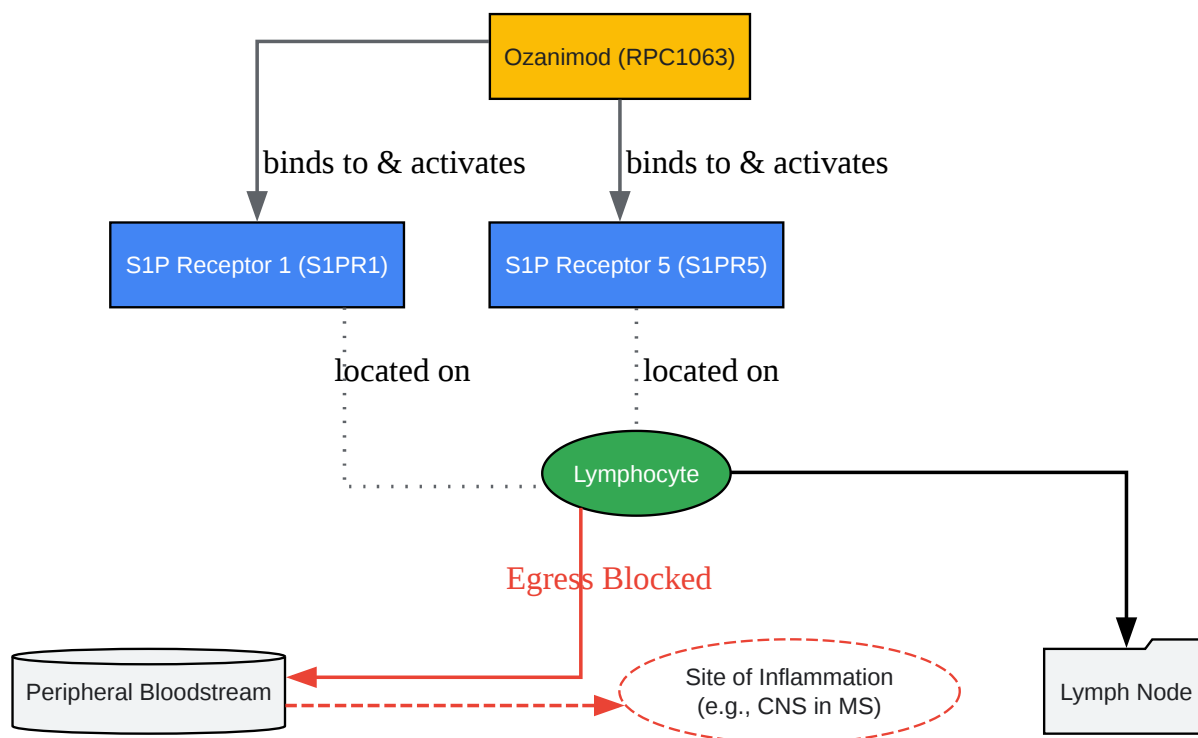
- Generate a calibration curve by plotting the peak area ratio of the analyte to its SIL-IS against the nominal concentration of the calibration standards.
- Use a weighted (e.g., $1/x^2$) linear regression to fit the calibration curve.
- Quantify the concentration of Ozanimod, CC112273, and CC1084037 in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations



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Caption: Workflow for Ozanimod quantification in plasma.



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Caption: Ozanimod's mechanism of action via S1P receptor modulation.

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